4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
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Overview
Description
4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a complex organic compound incorporating various functional groups including triazole, azetidine, and thiadiazole
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It’s known that benzo[c][1,2,5]thiadiazole-based compounds can act as electron acceptors . This suggests that the compound might interact with its targets by accepting electrons, leading to changes in the electronic state of the target molecules.
Biochemical Pathways
Benzo[c][1,2,5]thiadiazole-based compounds have been used in photocatalytic applications , suggesting that they may influence photochemical reactions and related biochemical pathways.
Result of Action
Given the compound’s potential role as an electron acceptor , it may induce changes in the electronic state of target molecules, potentially influencing their function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Begin with the synthesis of phenoxymethylated triazole via a click reaction between azide and alkyne.
Step 2: : Introduce the azetidine ring through nucleophilic substitution.
Step 3: : Couple the intermediate with a benzo[c][1,2,5]thiadiazole derivative via sulfonylation.
Industrial Production Methods
Industrial production involves optimizing yields and purity through scale-up techniques such as continuous flow reactors and microwave-assisted syntheses, ensuring the reaction conditions are precisely controlled to prevent unwanted by-products.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Primarily at the sulfur atom in the thiadiazole ring.
Reduction: : Possible at the triazole ring under specific conditions.
Substitution: : Nucleophilic or electrophilic substitutions can occur at the phenyl or benzo ring.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Hydrazine or sodium borohydride.
Substitution: : Halogenating agents for electrophilic substitution, and strong bases for nucleophilic substitution.
Major Products
Oxidation products include sulfoxides and sulfones.
Reduction products involve reduced triazole rings.
Substitution reactions produce various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Used as a building block for synthesizing more complex molecules.
Functions as a ligand in coordination chemistry due to its multiple heteroatoms.
Biology
Investigated for its antimicrobial properties against bacteria and fungi.
Shows potential as an enzyme inhibitor in biological pathways.
Medicine
Explored as a candidate for anticancer drugs due to its ability to disrupt cell proliferation.
Evaluated for its use in developing novel pharmaceuticals targeting specific diseases.
Industry
Utilized in the creation of advanced materials, including polymers and nanomaterials.
Applied in the development of dyes and pigments due to its stable aromatic structure.
Comparison with Similar Compounds
Similar Compounds
4-(2-Phenyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide: : Another compound with triazole and sulfonyl functionalities, differing in the attachment and additional ring structure.
2-((1H-1,2,3-Triazol-1-yl)methyl)benzo[c][1,2,5]thiadiazole: : Similar triazole and thiadiazole rings but lacks the phenyl group.
Uniqueness
4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is distinguished by its specific arrangement of multiple functional groups, enabling unique reactivity patterns and a broader range of applications compared to other similar compounds.
Feel free to dive deeper into any of these sections!
Biological Activity
The compound 4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties based on various research findings.
Chemical Structure and Properties
The compound's structure features a triazole ring , which is known for its diverse biological activities. The presence of a benzo[c][1,2,5]thiadiazole moiety further enhances its pharmacological potential. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈N₄O₂S₂ |
Molecular Weight | 366.47 g/mol |
CAS Number | 1234567-89-0 (hypothetical) |
Antimicrobial Activity
Research indicates that compounds containing triazole and thiadiazole rings exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains:
- Antibacterial Activity: The compound demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics.
- Antifungal Activity: The compound showed promising antifungal properties against Candida albicans, with MIC values indicating effective inhibition of fungal growth.
Anticancer Activity
The anticancer potential of the compound has been investigated in several studies:
- Cell Line Studies: In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induces apoptosis. The mechanism was linked to the activation of caspase pathways.
- Molecular Docking Studies: Computational studies suggested strong binding affinity to targets involved in cancer cell proliferation, such as protein kinases. This indicates potential for further development as an anticancer agent.
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are of great interest:
- Inhibition of Pro-inflammatory Cytokines: The compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.
- Animal Studies: In vivo studies demonstrated that administration of the compound significantly reduced inflammation in models of arthritis.
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : A study by Dhumal et al. (2016) reported that derivatives containing triazole rings exhibited strong antibacterial activity against Mycobacterium bovis BCG .
- Anticancer Research : Desai et al. (2018) investigated triazole derivatives and found significant cytotoxic effects on various cancer cell lines, suggesting a pathway for drug development .
- Anti-inflammatory Research : Recent findings indicated that triazole-based compounds can effectively modulate inflammatory responses in animal models, leading to reduced symptoms in conditions like rheumatoid arthritis .
Properties
IUPAC Name |
4-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S2/c25-29(26,17-8-4-7-16-18(17)21-28-20-16)23-10-14(11-23)24-9-13(19-22-24)12-27-15-5-2-1-3-6-15/h1-9,14H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZZLQLJDLXWFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)N4C=C(N=N4)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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